molecular formula C13H20N2O4 B12515261 Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro- CAS No. 756902-17-7

Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-

Cat. No.: B12515261
CAS No.: 756902-17-7
M. Wt: 268.31 g/mol
InChI Key: FTSFTWXUTKOXLS-UHFFFAOYSA-N
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Description

Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core substituted with a nitro group, two methoxyethoxy groups, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a benzenamine derivative followed by alkylation with 2-(2-methoxyethoxy)ethyl halide under basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro- can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peroxycarboxylic acids.

    Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry: Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of dyes, pigments, and polymers.

Biology: In biological research, this compound may be used to study the effects of nitroaromatic compounds on biological systems. It can also be used in the development of bioactive molecules for pharmaceutical applications.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as precursors for drug development. Research into its pharmacological properties could lead to new treatments for various diseases.

Industry: In the industrial sector, Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro- is used in the manufacture of specialty chemicals, including additives for lubricants and coatings.

Mechanism of Action

The mechanism of action of Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

  • Benzenamine, N-ethyl-
  • Benzenamine, 2-ethyl-
  • Benzenamine, 2-methoxy-N,N-dimethyl-

Comparison: Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the nitro group and the methoxyethoxy substituents. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

756902-17-7

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitroaniline

InChI

InChI=1S/C13H20N2O4/c1-10-8-12(13(15(16)17)9-11(10)2)14-4-5-19-7-6-18-3/h8-9,14H,4-7H2,1-3H3

InChI Key

FTSFTWXUTKOXLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])NCCOCCOC

Origin of Product

United States

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